molecular formula C10H18N2O B3079741 (2S)-N-cyclopentylpyrrolidine-2-carboxamide CAS No. 1073555-79-9

(2S)-N-cyclopentylpyrrolidine-2-carboxamide

Cat. No. B3079741
CAS RN: 1073555-79-9
M. Wt: 182.26 g/mol
InChI Key: KJVQYUFCITWYMX-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Enantioselective Synthesis

An efficient and optically active bifunctional tetraaza ligand, which includes the structure similar to "(2S)-N-cyclopentylpyrrolidine-2-carboxamide", has been developed for the enantioselective cyanosilylation of ketones. This process involves the addition of trimethylsilyl cyanide (TMSCN) to ketones, catalyzed by a monometallic titanium complex, resulting in highly enantioselective O-TMS cyanohydrins with up to 94% ee. The study provides a potential pathway for the synthesis of optically active compounds, which are important in pharmaceutical and agrochemical industries (Xiong et al., 2006).

Combinatorial Chemistry

Research has been conducted on the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, which shares a similar structural motif with "(2S)-N-cyclopentylpyrrolidine-2-carboxamide". The study focused on the synthesis of a library of these compounds, which are of interest due to their potential biological activities. The process involved acylation and subsequent coupling with amines, demonstrating the versatility of pyrrolidine derivatives in combinatorial chemistry and drug discovery (Malavašič et al., 2007).

Anticancer and Anti-Biofilm Activity

A library of novel 2-(het)arylpyrrolidine-1-carboxamides, structurally related to "(2S)-N-cyclopentylpyrrolidine-2-carboxamide", was synthesized and evaluated for their anticancer and anti-biofilm activities. Some of these compounds showed significant in vitro activity against M-Hela tumor cell lines and were effective in suppressing bacterial biofilm growth. These findings highlight the potential of pyrrolidine derivatives as candidates for the development of new anticancer and antibacterial agents (Smolobochkin et al., 2019).

Ligand Design for Metal Complexes

Research into the design of ligands containing pyridine 2-carboxamide units, similar to "(2S)-N-cyclopentylpyrrolidine-2-carboxamide", has led to the synthesis of novel pentacoordinate ligands. These ligands have been used to form copper(II) complexes, demonstrating the role of such structures in the development of metal-organic frameworks and coordination chemistry, which are important for catalysis and material science applications (Rowland et al., 2001).

Biotransformation in Organic Synthesis

Pyrrolidine-2,5-dicarboxamides, closely related to "(2S)-N-cyclopentylpyrrolidine-2-carboxamide", have been subject to biotransformation studies involving amidase-catalyzed hydrolysis. This research illustrates the use of biocatalysis in organic synthesis, particularly in the kinetic resolution and desymmetrization of racemic and meso compounds, leading to enantiomerically pure products. Such methodologies are valuable in the synthesis of chiral compounds, which are crucial in the development of pharmaceuticals (Chen et al., 2012).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems. It could include its targets in the body, how it binds to these targets, and the biochemical pathways it affects .

Safety and Hazards

This would involve studying any risks associated with the compound. It could include its toxicity, any safety precautions that need to be taken when handling it, and how to respond to spills or exposure .

Future Directions

This would involve discussing potential future research directions. It could include potential applications of the compound, questions that remain to be answered, and new methods that could be used to study it .

properties

IUPAC Name

(2S)-N-cyclopentylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQYUFCITWYMX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-cyclopentylpyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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